molecular formula C14H15NO4S B14604723 Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide CAS No. 60264-46-2

Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide

Cat. No.: B14604723
CAS No.: 60264-46-2
M. Wt: 293.34 g/mol
InChI Key: PCUSCGYNVLSRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a 3,4-dimethoxyphenylmethyl group The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable sulfinylating agent to form the corresponding sulfinyl compound. This intermediate is then reacted with pyridine N-oxide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: Similar in structure but lacks the sulfinyl and 3,4-dimethoxyphenylmethyl groups.

    3,4-Dimethoxybenzaldehyde: Shares the 3,4-dimethoxyphenyl group but lacks the pyridine ring and sulfinyl group.

    Sulfinyl Pyridines: Compounds with a sulfinyl group attached to the pyridine ring but without the 3,4-dimethoxyphenylmethyl group.

Uniqueness

Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.

Properties

CAS No.

60264-46-2

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C14H15NO4S/c1-18-12-7-6-11(9-13(12)19-2)10-20(17)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3

InChI Key

PCUSCGYNVLSRRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)C2=CC=CC=[N+]2[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.